molecular formula C12H24 B13345348 (Z)-9-methylundec-5-ene

(Z)-9-methylundec-5-ene

Cat. No.: B13345348
M. Wt: 168.32 g/mol
InChI Key: DZDLDKRBWUNRKA-HJWRWDBZSA-N
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Description

(Z)-9-methylundec-5-ene is an organic compound characterized by the presence of a double bond and a methyl group attached to the ninth carbon in the chain. This compound falls under the category of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. The “Z” notation indicates that the higher priority substituents on each carbon of the double bond are on the same side, making it a geometric isomer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-9-methylundec-5-ene can be achieved through various methods, including:

    Wittig Reaction: This involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.

    Hydroboration-Oxidation: This method involves the addition of borane to an alkyne, followed by oxidation to yield the alkene.

    Heck Reaction: This palladium-catalyzed coupling reaction between an alkene and an aryl halide can also be used to synthesize this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum are often employed to facilitate the reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-9-methylundec-5-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can convert the double bond into a single bond, yielding the corresponding alkane.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: The corresponding alkane.

    Substitution: Halogenated alkenes.

Scientific Research Applications

(Z)-9-methylundec-5-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-9-methylundec-5-ene involves its interaction with molecular targets such as enzymes and receptors. The double bond in the molecule allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-9-methylundec-5-ene: The “E” isomer where the higher priority substituents are on opposite sides of the double bond.

    9-methylundecane: The fully saturated alkane without the double bond.

    Undec-5-ene: The parent compound without the methyl group.

Uniqueness

(Z)-9-methylundec-5-ene is unique due to its specific geometric configuration, which can influence its reactivity and interactions compared to its isomers and analogs. The presence of the double bond and the methyl group provides distinct chemical properties that are valuable in various applications.

Properties

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(Z)-9-methylundec-5-ene

InChI

InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h8-9,12H,4-7,10-11H2,1-3H3/b9-8-

InChI Key

DZDLDKRBWUNRKA-HJWRWDBZSA-N

Isomeric SMILES

CCCC/C=C\CCC(C)CC

Canonical SMILES

CCCCC=CCCC(C)CC

Origin of Product

United States

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